Molecular Weight and Physicochemical Differentiation from the Non-Dioxo Boc-Protected Analog
The target compound (MW 254.28 g/mol, C12H18N2O4) differs from its closest commercially available analog, 5-Boc-octahydropyrrolo[3,4-c]pyridine (MW 226.32 g/mol, C12H22N2O2), by a molecular weight increase of 27.96 g/mol attributable to the replacement of two hydrogen atoms with two oxygen atoms constituting the 1,3-dioxo (cyclic imide) functionality . This additional 12.4% molecular mass is accompanied by the introduction of two hydrogen bond acceptor sites absent in the non-dioxo analog. The predicted density of the non-dioxo comparator is 1.1±0.1 g/cm³ with a boiling point of 313.8±25.0 °C, while the target compound's higher oxygen content is expected to increase density and polarity .
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | MW 254.28 g/mol; C12H18N2O4; 4 oxygen atoms; 2 H-bond acceptors (imide carbonyls) + 1 H-bond acceptor (carbamate carbonyl) |
| Comparator Or Baseline | 5-Boc-octahydropyrrolo[3,4-c]pyridine (CAS 351370-99-5): MW 226.32 g/mol; C12H22N2O2; 2 oxygen atoms; 1 H-bond acceptor (carbamate carbonyl) |
| Quantified Difference | ΔMW = +27.96 g/mol (+12.4%); ΔOxygen count = +2 atoms; ΔH-bond acceptor count = +2 (imide carbonyls) |
| Conditions | Calculated from molecular formulas; comparator density and boiling point per ChemSpider (predicted data) |
Why This Matters
The additional imide functionality provides two extra hydrogen bond acceptor sites critical for target engagement in medicinal chemistry campaigns, while the higher molecular weight and polarity alter chromatographic behavior and solubility profiles that directly impact purification strategy selection.
